
1-(Azidomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azidomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile is a compound that contains an azide group (-N3), a phenyl group, and a pyrazole ring with a carbonitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azidomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile typically involves the introduction of the azide group into the pyrazole ring. One common method is the reaction of a suitable precursor, such as a halomethyl-substituted pyrazole, with sodium azide under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, safety measures would be crucial due to the presence of the azide group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions
1-(Azidomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the azide-alkyne cycloaddition (click chemistry), forming 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenyl group can undergo oxidation reactions to form phenolic derivatives.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azide group.
Copper(I) Catalysts: Used in azide-alkyne cycloaddition reactions.
Palladium Catalysts: Used in reduction reactions.
Major Products Formed
1,2,3-Triazoles: Formed from azide-alkyne cycloaddition.
Amines: Formed from the reduction of the azide group.
Phenolic Compounds: Formed from the oxidation of the phenyl group.
Scientific Research Applications
1-(Azidomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules, particularly in the formation of triazoles through click chemistry.
Medicinal Chemistry:
Materials Science: Used in the synthesis of new materials with unique properties, such as energetic materials and coordination compounds.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azide group reacts with an alkyne to form a stable triazole ring. This reaction is highly specific and efficient, making it useful for bioconjugation and labeling in biological systems. The molecular targets and pathways involved would vary based on the specific application and the nature of the compounds formed from the reactions.
Comparison with Similar Compounds
1-(Azidomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile can be compared with other azide-containing compounds, such as:
1-(Azidomethyl)-5H-tetrazole: Similar in containing an azide group but differs in the heterocyclic ring structure.
1-(Azidomethyl)-4-ethenylbenzene: Contains an azide group and a vinyl group attached to a benzene ring.
1-(Azidomethyl)-4-chlorobenzene: Contains an azide group and a chlorine-substituted benzene ring.
Properties
CAS No. |
117007-81-5 |
|---|---|
Molecular Formula |
C11H8N6 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
1-(azidomethyl)-3-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H8N6/c12-6-10-7-17(8-14-16-13)15-11(10)9-4-2-1-3-5-9/h1-5,7H,8H2 |
InChI Key |
HXWICAKROIAOEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C#N)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


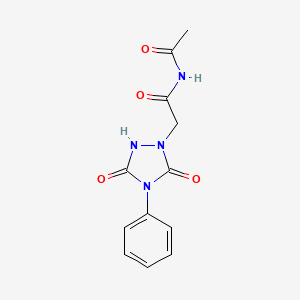
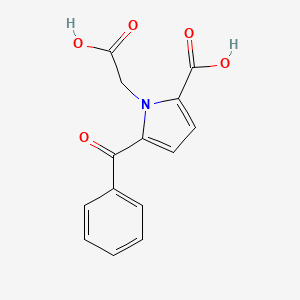

![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)

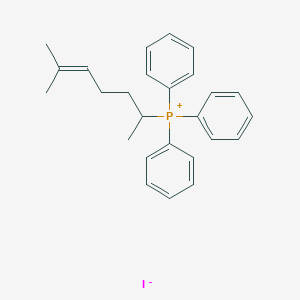

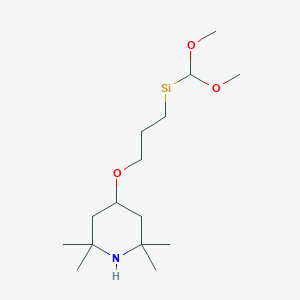
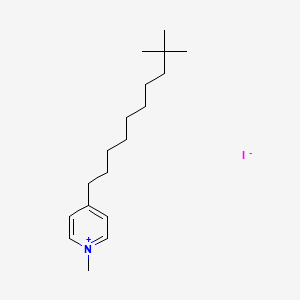
silane](/img/structure/B14308830.png)
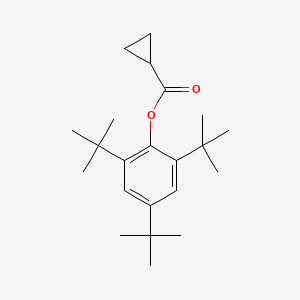
![3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one](/img/structure/B14308833.png)
